![molecular formula C18H25ClN2O2 B2520838 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride CAS No. 2418597-26-7](/img/structure/B2520838.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride
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Overview
Description
The compound "N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride" is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the potential characteristics and behaviors of the compound . For instance, paper discusses derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides, and paper describes the synthesis and biological evaluation of a heterocyclic amide derivative. Paper details the synthesis and molecular docking analysis of an anticancer drug with a similar amide structure. These studies suggest that the compound of interest may also have biological activity and could be synthesized through similar methods.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For example, the compound in paper was synthesized through an N-acylation reaction, which could be a relevant method for synthesizing the compound of interest. Similarly, paper describes the synthesis of an amide derivative by stirring specific reactants in dry dichloromethane, followed by the addition of lutidine and TBTU. These methods indicate that the synthesis of the compound might involve activating carboxylic acid derivatives and coupling them with amines under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray powder diffraction, FT-IR, NMR spectroscopy, and single crystal X-ray crystallography . These techniques could be applied to determine the molecular structure of "N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride". The crystal packing and intermolecular interactions, such as hydrogen bonds, are crucial for understanding the stability and properties of the compound .
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds have been investigated using computational methods like density functional theory (DFT) and Fukui function analysis . These studies can predict how the compound of interest might react with other molecules, such as DNA bases, which is essential for understanding its potential biological activity. The compound's reactivity with other chemicals, including its potential as a pesticide or drug, could be inferred from such analyses.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions . For instance, the crystal structure and hydrogen bonding patterns can influence the compound's solubility and melting point. The biological evaluations, such as antioxidant and antimicrobial activities, provide insights into the potential applications of the compound . These properties are critical for the development of the compound as a pharmaceutical or agrochemical agent.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds related to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide; hydrochloride have been a focal point in research, aiming at developing novel therapeutics and materials. For example, Sharma et al. (2018) detailed the synthesis, structure, and molecular docking analysis of an anticancer drug utilizing related acetamide compounds, showcasing the potential of such structures in targeting cancer pathways (Sharma et al., 2018).
Chemoselective Acetylation
The chemoselective acetylation processes, as explored by Magadum and Yadav (2018), indicate the significance of acetamide derivatives in synthesizing key intermediates for antimalarial drugs. This study highlights the potential of utilizing specific acetamide compounds in the selective modification of molecules for pharmaceutical applications (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, as studied by Chkirate et al. (2019), demonstrates the impact of hydrogen bonding on self-assembly processes. These complexes not only provide insights into structural chemistry but also exhibit significant antioxidant activity, highlighting their potential in developing antioxidative agents (Chkirate et al., 2019).
Anti-Inflammatory and Anti-Microbial Applications
Further research into indole acetamide derivatives has shown promising anti-inflammatory and antimicrobial properties. Al-Ostoot et al. (2020) synthesized a new indole acetamide with significant in silico confirmed anti-inflammatory activity, emphasizing the therapeutic potential of such compounds in inflammation-related disorders (Al-Ostoot et al., 2020). Additionally, the synthesis of novel heterocyclic compounds bearing sulphamido moieties has been explored for their antimicrobial activities, underscoring the versatility of acetamide derivatives in combating microbial infections (Nunna et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-2-18(7-9-22-10-8-18)12-16(21)20-15-11-13-5-3-4-6-14(13)17(15)19;/h2-6,15,17H,1,7-12,19H2,(H,20,21);1H/t15-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVNEZPETCLGIP-SSPJITILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCOCC1)CC(=O)NC2CC3=CC=CC=C3C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1(CCOCC1)CC(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride |
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